![molecular formula C18H20N4 B13856177 1-N-[3-(dimethylamino)phenyl]-6-methylisoquinoline-1,5-diamine](/img/structure/B13856177.png)
1-N-[3-(dimethylamino)phenyl]-6-methylisoquinoline-1,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-N-[3-(dimethylamino)phenyl]-6-methylisoquinoline-1,5-diamine is an organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an isoquinoline core. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
The synthesis of 1-N-[3-(dimethylamino)phenyl]-6-methylisoquinoline-1,5-diamine typically involves multiple steps, starting with the preparation of the isoquinoline core. One common method involves the condensation of aniline derivatives with isoquinoline precursors under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly influence the yield and purity of the final product .
Industrial production methods may involve the use of more scalable and cost-effective processes, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize reaction conditions to achieve high yields and consistent product quality.
化学反応の分析
1-N-[3-(dimethylamino)phenyl]-6-methylisoquinoline-1,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the dimethylamino group, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the reduction of the isoquinoline core or the dimethylamino group.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
科学的研究の応用
1-N-[3-(dimethylamino)phenyl]-6-methylisoquinoline-1,5-diamine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with various biomolecules, including proteins and nucleic acids. It may serve as a probe or marker in biochemical assays.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may be investigated for its effects on specific biological targets, such as enzymes or receptors.
作用機序
The mechanism of action of 1-N-[3-(dimethylamino)phenyl]-6-methylisoquinoline-1,5-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects .
類似化合物との比較
1-N-[3-(dimethylamino)phenyl]-6-methylisoquinoline-1,5-diamine can be compared with other isoquinoline derivatives, such as:
1-N-[3-(dimethylamino)phenyl]-isoquinoline-1,5-diamine: This compound lacks the methyl group on the isoquinoline core, which may affect its chemical reactivity and biological activity.
1-N-[3-(dimethylamino)phenyl]-6-ethylisoquinoline-1,5-diamine: The presence of an ethyl group instead of a methyl group can influence the compound’s solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
特性
分子式 |
C18H20N4 |
|---|---|
分子量 |
292.4 g/mol |
IUPAC名 |
1-N-[3-(dimethylamino)phenyl]-6-methylisoquinoline-1,5-diamine |
InChI |
InChI=1S/C18H20N4/c1-12-7-8-16-15(17(12)19)9-10-20-18(16)21-13-5-4-6-14(11-13)22(2)3/h4-11H,19H2,1-3H3,(H,20,21) |
InChIキー |
TUTOVYIQFMMARY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC(=CC=C3)N(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 7-(2-methylfuran-3-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13856100.png)
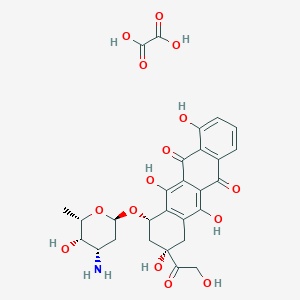
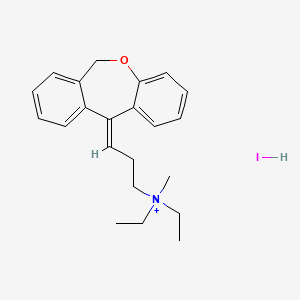
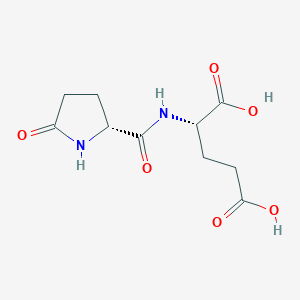
![(2S,3S,5R)-6-[[(4S,6aR,6bR,8R,8aR,9R,10R,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13856120.png)

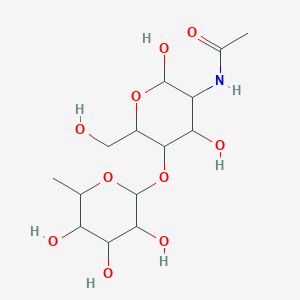
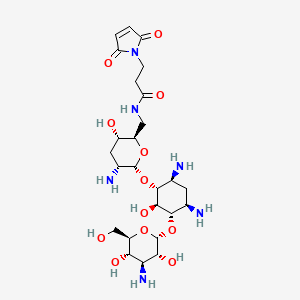
![Methyl 2-chloro-5-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B13856156.png)
![S,S'-([1,1'-Biphenyl]-4,4'-diylbis(methylene)) Dimethanesulfonothioate](/img/structure/B13856161.png)
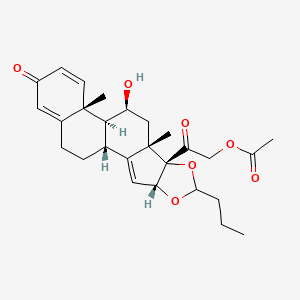
![methyl 8-(methylthio)-4-morpholin-4-yl-2-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13856171.png)

